2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C37H36N8O2S2 and a molecular weight of 688.88 g/mol . This compound is notable for its unique structure, which includes a thiolane ring and multiple dimethylanilino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thiolane-3-thiol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl group, converting it to an alcohol.
Substitution: The dimethylanilino groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound’s thiolane ring and dimethylanilino groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylanilino derivatives: These compounds share the dimethylanilino group and exhibit similar chemical properties.
Thiolane derivatives: Compounds with a thiolane ring structure, which may have comparable reactivity and applications.
Uniqueness
What sets 2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for specialized research and applications .
Properties
IUPAC Name |
2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-15-5-7-21(9-17(15)3)25-23(27)11-19-13-31(29,30)14-20(19)12-24(28)26-22-8-6-16(2)18(4)10-22/h5-10,19-20H,11-14H2,1-4H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLMJLPXYLHGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CS(=O)(=O)CC2CC(=O)NC3=CC(=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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